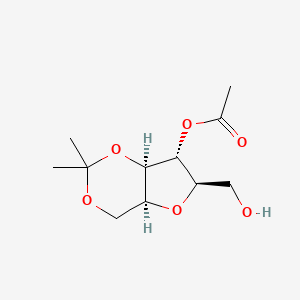

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Description

Propriétés

IUPAC Name |

[(4aS,6R,7R,7aR)-6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFAUDCBPZTAJS-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (CAS Number: 70128-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a protected carbohydrate derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the field of glycobiology and drug discovery. Its unique structural features, including the anhydro bridge, isopropylidene protection of the 1 and 3 hydroxyl groups, and the acetylated 4-hydroxyl group, make it a valuable intermediate for the synthesis of more complex molecules, including modified nucleosides and other carbohydrate-based therapeutics. This document provides a comprehensive overview of the available technical data, including its properties and a proposed synthetic pathway, to support its application in research and development.

Chemical Properties and Data

Comprehensive physicochemical and spectral data are crucial for the application of this compound in a research setting. The following tables summarize the key quantitative data available for this compound.

| Identifier | Value |

| CAS Number | 70128-28-8 |

| Molecular Formula | C₁₁H₁₈O₆ |

| Molecular Weight | 246.26 g/mol |

| Physical Form | Solid |

| Storage Temperature | 4°C |

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted values based on similar structures. Not experimentally confirmed in available literature. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted values based on similar structures. Not experimentally confirmed in available literature. |

| Mass Spectrometry (MS) | Specific data not available in the public domain. |

| Infrared (IR) | Specific data not available in the public domain. |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis would likely commence from a readily available starting material such as D-glucitol. The key transformations would involve selective protection of hydroxyl groups, formation of the anhydro bridge, and finally, acetylation.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Steps (Hypothetical)

-

Selective Protection: D-glucitol is reacted with an isopropylidene protecting agent, such as 2,2-dimethoxypropane or acetone with a catalytic amount of acid, to selectively protect the 1,3 and potentially other hydroxyl groups. Chromatographic purification would be necessary to isolate the desired 1,3-O-isopropylidene-D-glucitol intermediate.

-

Anhydro Bridge Formation: The partially protected glucitol is then subjected to conditions that promote intramolecular cyclization to form the 2,5-anhydro bridge. This could involve activation of the 5-hydroxyl group as a leaving group (e.g., tosylation) followed by intramolecular nucleophilic attack by the 2-hydroxyl group under basic conditions.

-

Selective Deprotection (if necessary): If other hydroxyl groups were protected during the initial step, a selective deprotection would be required to free the 4- and 6-hydroxyl groups.

-

Acetylation: The resulting diol is then acetylated, for instance, using acetic anhydride in pyridine, to introduce the acetyl group at the 4-position. The regioselectivity of this step would be crucial and might require optimization of reaction conditions.

-

Purification: The final product would be purified using standard techniques such as column chromatography to yield this compound.

Applications in Drug Development and Research

Protected carbohydrate scaffolds like this compound are valuable precursors in the synthesis of biologically active molecules. The strategic placement of protecting groups allows for selective modification at other positions of the glucitol backbone.

Role as a Synthetic Intermediate

The primary application of this compound is as a chiral building block. The free 6-hydroxyl group provides a handle for further chemical transformations, such as chain extension, introduction of different functional groups, or conjugation to other molecules.

An In-depth Technical Guide on 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (C11H18O6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential applications of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a molecule with the formula C11H18O6 and CAS number 70128-28-8. While specific experimental data and detailed biological studies on this exact compound are limited in publicly accessible literature, this guide consolidates the available information and provides a framework for its potential synthesis and use based on established principles of carbohydrate chemistry and its classification as a biochemical reagent in glycobiology.

Core Compound Properties

This compound is a derivative of D-glucitol, a sugar alcohol. The structural modifications, including the anhydro bridge, isopropylidene protection, and acetylation, confer specific chemical properties that make it a useful intermediate in organic synthesis, particularly in the field of glycobiology. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C11H18O6 | [1] |

| Molecular Weight | 246.26 g/mol | N/A |

| CAS Number | 70128-28-8 | [1] |

| Appearance | Likely a solid or oil | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like chloroform, ethanol, and ethyl acetate | General knowledge of similar protected sugars |

| Storage Temperature | 4°C | [1] |

Hypothetical Synthesis Workflow

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological application of this compound are not explicitly documented in the reviewed literature. However, based on its structure as a protected and acetylated sugar derivative, a general protocol for its use as a building block in glycosylation reactions or as a tool in glycobiology research can be outlined.

Table 2: General Experimental Protocol for a Glycosylation Reaction

| Step | Procedure | Reagents and Conditions |

| 1. Activation | The glycosyl donor (this compound) is activated. | This could involve conversion to a glycosyl halide or activation with a Lewis acid. |

| 2. Coupling | The activated donor is reacted with a glycosyl acceptor (an alcohol or another sugar). | Reaction is typically carried out in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) at low temperatures. |

| 3. Quenching | The reaction is quenched to stop the coupling. | Often quenched with a base like triethylamine or pyridine. |

| 4. Work-up | The reaction mixture is washed to remove reagents and byproducts. | Typically involves sequential washes with aqueous acid, base, and brine. |

| 5. Purification | The desired glycosylated product is isolated and purified. | Commonly purified by silica gel column chromatography. |

Potential Applications in Drug Development and Research

As a biochemical reagent in glycobiology, this compound can serve as a valuable tool for researchers. The field of glycobiology has significant implications for medicine and biotechnology.

-

Synthesis of Complex Carbohydrates: This compound can be used as a precursor or building block for the synthesis of more complex oligosaccharides and glycoconjugates. These complex molecules are often involved in biological recognition processes.

-

Enzyme Substrate Studies: It could potentially be used to synthesize substrates for glycosidases or glycosyltransferases, aiding in the study of these enzymes which are crucial in many biological pathways.

-

Development of Glycomimetics: The anhydro-glucitol scaffold can be a starting point for the development of glycomimetics, which are molecules that mimic the structure of carbohydrates and can be used to modulate carbohydrate-protein interactions. Such interactions are often implicated in disease processes, including inflammation and cancer.

Logical Relationships in Glycobiology Research

The use of compounds like this compound fits into a broader logical framework of glycobiology research aimed at understanding and manipulating carbohydrate-mediated biological events.

Caption: The role of protected sugars in the drug discovery pipeline.

References

Unveiling the Structure of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a carbohydrate derivative of interest in glycobiology and as a potential chiral building block in medicinal chemistry. This document outlines the synthetic pathway, detailed experimental protocols, and the analytical data essential for its characterization.

Synthesis and Purification

The synthesis of this compound is a multi-step process commencing from the readily available D-mannitol. The synthetic strategy involves the formation of the anhydro and isopropylidene-protected core, followed by a regioselective acetylation at the C4 hydroxyl group.

Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (Precursor)

The precursor molecule is synthesized from D-mannitol through an acid-catalyzed cyclization to form 2,5-anhydro-D-glucitol, followed by protection of the 1,3-hydroxyl groups as an isopropylidene acetal.[1]

Experimental Protocol:

-

Acid-Catalyzed Cyclization of D-Mannitol: D-Mannitol is treated with a strong acid, such as hydrochloric acid, in an aqueous solution and heated to induce cyclization, yielding 2,5-anhydro-D-glucitol.[1]

-

Isopropylidenation: The crude 2,5-anhydro-D-glucitol is then reacted with anhydrous acetone in the presence of a catalyst, like perchloric acid, to form 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.[1]

-

Purification: The resulting product is purified using dry column vacuum chromatography to isolate the desired precursor.[1]

Selective 4-O-Acetylation

The key step in the synthesis of the title compound is the regioselective acetylation of the C4 hydroxyl group of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol. Due to the presence of another secondary hydroxyl group at C6, a method that favors acetylation at the C4 position is required. Organotin-mediated acylation is a well-established method for achieving such regioselectivity in carbohydrate chemistry.

Proposed Experimental Protocol (based on analogous reactions):

-

Formation of the Stannylene Acetal: 2,5-anhydro-1,3-O-isopropylidene-D-glucitol is reacted with dibutyltin oxide in an anhydrous solvent like methanol or toluene. This reaction forms a dibutylstannylene acetal intermediate, which enhances the nucleophilicity of one of the hydroxyl groups.

-

Regioselective Acetylation: Acetic anhydride or acetyl chloride is then added to the reaction mixture. The acetylation is expected to occur preferentially at the C4 position, which is often activated by the stannylene acetal.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography on silica gel to yield pure this compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Protons on the glucitol backbone: 3.5 - 5.0 ppmAcetyl methyl protons: ~2.1 ppm (singlet)Isopropylidene methyl protons: ~1.3 and ~1.4 ppm (singlets) |

| Coupling Constants (J) | Characteristic coupling patterns for the furanoid ring system. | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (acetyl): ~170 ppmGlucitol backbone carbons: 60 - 90 ppmIsopropylidene quaternary carbon: ~100 ppmAcetyl methyl carbon: ~21 ppmIsopropylidene methyl carbons: ~25 and ~27 ppm |

| Mass Spec. | Molecular Ion Peak | [M+H]⁺: m/z 247.123 (for C₁₁H₁₈O₆) |

| Fragmentation | Loss of the acetyl group (CH₃CO), loss of acetone from the isopropylidene group. |

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized carbohydrate derivative like this compound follows a logical experimental workflow.

Caption: Experimental workflow for the synthesis and structure confirmation.

Chemical Structure and Synthesis Pathway

The chemical structure of the target molecule and its synthetic origin from the precursor are visualized below.

Caption: Synthetic route from the precursor to the final acetylated product.

Conclusion

The structure elucidation of this compound relies on a systematic approach involving controlled synthesis and rigorous spectroscopic analysis. While the synthesis of the precursor is established, the key to obtaining the target molecule is a regioselective acetylation reaction, for which organotin-mediated methods present a promising route. The confirmation of the final structure is dependent on obtaining and interpreting the NMR and mass spectrometry data, which would provide unequivocal evidence for the placement of the acetyl group at the C4 position. Further research to obtain and publish this spectroscopic data is essential for the chemical community. At present, there is no readily available information in the scientific literature regarding the biological activity or its involvement in any signaling pathways.

References

Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and accessible format for researchers in the field.

Introduction

This compound is a selectively protected derivative of 2,5-anhydro-D-glucitol. The presence of the isopropylidene and acetyl protecting groups allows for regioselective modifications at other positions of the molecule, making it a key intermediate in the synthesis of various biologically active compounds, including nucleoside analogues and other carbohydrate-based therapeutics. This guide outlines a two-step synthetic approach, commencing with the preparation of the precursor 2,5-anhydro-1,3-O-isopropylidene-D-glucitol from D-mannitol, followed by the selective acetylation of the C-4 hydroxyl group.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

Step 1: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

This initial step involves the acid-catalyzed cyclization of D-mannitol to form 2,5-anhydro-D-glucitol, which is then directly converted to its 1,3-O-isopropylidene derivative in a one-pot reaction.

Step 2: Selective Acetylation of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

The subsequent step is the regioselective acetylation of the C-4 hydroxyl group of the diol precursor. This is achieved using a standard acetylating agent in the presence of a base, where the steric hindrance of the molecule directs the acetylation to the more accessible secondary hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

Materials:

-

D-mannitol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Perchloric acid (60%)

-

Barium carbonate (BaCO₃) or Amberlite IRA 400 (OH⁻ form) resin

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of D-mannitol (200 g) and 1 M sulfuric acid (400 mL) is heated at 120-130 °C for 6 hours.

-

The reaction mixture is cooled to room temperature and neutralized with barium carbonate or Amberlite IRA 400 (OH⁻ form) resin.

-

The mixture is filtered, and the filtrate is evaporated under reduced pressure to yield a syrupy residue of crude 2,5-anhydro-D-glucitol.

-

The crude product is thoroughly dried under vacuum at approximately 50 °C for 8 hours.

-

The dried residue is dissolved in dry acetone (1.9 L).

-

60% Perchloric acid (2 mL) is added to the solution, and the mixture is stirred magnetically for 36 hours at room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by dry column vacuum chromatography to afford 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Step 2: Selective 4-O-Acetylation

Materials:

-

2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous copper sulfate solution (CuSO₄) (for pyridine removal)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

2,5-Anhydro-1,3-O-isopropylidene-D-glucitol is dissolved in a mixture of dichloromethane and pyridine at 0 °C.

-

Acetic anhydride (1.1 equivalents) is added dropwise to the solution with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, while being monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of copper sulfate (to remove pyridine).

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| D-mannitol | 182.17 | 200 g | 1.098 | Starting material |

| Sulfuric Acid (1 M) | 98.08 | 400 mL | 0.400 | Catalyst for cyclization |

| Acetone | 58.08 | 1.9 L | - | Reagent and solvent |

| Perchloric Acid (60%) | 100.46 | 2 mL | - | Catalyst for acetalization |

| Product | 204.22 | 50-54 g | 0.245-0.264 | Yield: 22-24% |

Table 2: Reagents and Reaction Conditions for the Selective 4-O-Acetylation

| Reagent | Molar Mass ( g/mol ) | Equivalents | Volume/Mass | Notes |

| 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol | 204.22 | 1.0 | - | Substrate |

| Acetic Anhydride | 102.09 | 1.1 | - | Acetylating agent |

| Pyridine | 79.10 | - | - | Solvent and base |

| Dichloromethane | 84.93 | - | - | Solvent |

| Product | 246.26 | - | - | Yield data to be determined experimentally |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic and Synthetic Profile of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, with CAS Number 70128-28-8 and molecular formula C₁₁H₁₈O₆, is a carbohydrate derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected diol and a single acetylated hydroxyl group, makes it a valuable chiral building block for the synthesis of various complex molecules, including nucleoside analogues and other biologically active compounds. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a plausible synthetic route, based on established chemical principles, to facilitate its use in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 70128-28-8 |

| Molecular Formula | C₁₁H₁₈O₆ |

| Molecular Weight | 246.26 g/mol |

| Appearance | Expected to be a colorless oil or a white solid |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |

Spectroscopic Data

Due to the limited availability of published spectroscopic data for this specific compound, the following tables present expected values based on the analysis of its chemical structure and data from analogous compounds. These values serve as a reference for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.90 | m | - | H-4 |

| ~4.50 | m | - | H-2 |

| ~4.20 | m | - | H-5 |

| ~4.05 | dd | J = 10.5, 5.0 | H-1a |

| ~3.90 | dd | J = 10.5, 3.0 | H-1b |

| ~3.80 | m | - | H-3 |

| ~3.70 | dd | J = 12.0, 3.0 | H-6a |

| ~3.60 | dd | J = 12.0, 5.5 | H-6b |

| 2.10 | s | - | -OCOCH₃ |

| 1.50 | s | - | -C(CH₃)₂ |

| 1.35 | s | - | -C(CH₃)₂ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | -C OCH₃ |

| 112.0 | -C (CH₃)₂ |

| ~85.0 | C-2 |

| ~83.0 | C-3 |

| ~80.0 | C-5 |

| ~75.0 | C-4 |

| ~68.0 | C-1 |

| ~64.0 | C-6 |

| 26.8 | -C(C H₃)₂ |

| 25.2 | -C(C H₃)₂ |

| 21.1 | -OCOC H₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980-2850 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1380, 1370 | C-H bend (gem-dimethyl of isopropylidene) |

| ~1240 | C-O stretch (ester) |

| ~1080 | C-O stretch (ether) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 247.1180 | [M+H]⁺ (Calculated for C₁₁H₁₉O₆⁺) |

| 231.0863 | [M-CH₃]⁺ |

| 187.0965 | [M-CH₃COO]⁺ |

| 127.0754 | [M-C₆H₁₁O₄]⁺ |

Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from commercially available 2,5-anhydro-D-glucitol.

Step 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (Precursor)

Materials:

-

2,5-anhydro-D-glucitol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Acetone (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2,5-anhydro-D-glucitol in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Step 2: Acetylation to this compound

Materials:

-

2,5-anhydro-1,3-O-isopropylidene-D-glucitol

-

Acetic anhydride

-

Pyridine (solvent and catalyst)

-

Dichloromethane (solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in a mixture of pyridine and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography to afford the target compound, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

Disclaimer: The spectroscopic data presented in this document is representative and based on the chemical structure. The experimental protocols are suggested methods based on standard organic chemistry transformations. Researchers should always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Technical Guide: Physicochemical Properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a key biochemical reagent in glycobiology research.[1] Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes predicted values and general experimental protocols for the determination of its core physical properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties are confirmed, others are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 70128-28-8 | [2][3] |

| Molecular Formula | C11H18O6 | [2][3] |

| Molecular Weight | 246.257 g/mol | [2] |

| Physical State | Yellow Syrup | [4] |

| Boiling Point | 338.7 ± 42.0 °C | Predicted[5] |

| Density | 1.26 ± 0.1 g/cm³ | Predicted[5] |

| Melting Point | No data available | [6] |

| Optical Rotation | No data available | |

| Solubility | No data available | [7] |

| Storage Temperature | 4°C | [3] |

Experimental Protocols

Detailed experimental methodologies for determining key physical properties of organic compounds are outlined below. These are general procedures and may require optimization for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating oil bath within the Thiele tube. The apparatus is heated slowly and evenly.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point. A narrow melting point range (typically 0.5-2°C) is indicative of a pure compound.

Optical Rotation Measurement

As a chiral molecule, this compound is expected to be optically active. Its specific rotation can be determined using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 decimeter (dm) in length

-

Sodium lamp (D-line, 589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: A precise mass of the compound is dissolved in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to achieve a specific concentration (c), typically expressed in g/100 mL.

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent to set a zero point.

-

Sample Measurement: The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is then measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α]DT = 100α / (l * c)

where:

-

T is the temperature in degrees Celsius.

-

D indicates the sodium D-line wavelength.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters.

-

c is the concentration in g/100 mL.

The specific rotation is a characteristic physical constant for a chiral compound under specified conditions of temperature, solvent, and wavelength.[8]

-

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for handling and reaction setup.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane)

Procedure:

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A small volume (e.g., 1 mL) of a solvent is added to each test tube.

-

Observation: The mixture is agitated using a vortex mixer. The degree of dissolution is observed and recorded. Solubility can be categorized as soluble, sparingly soluble, or insoluble. For quantitative analysis, progressively larger amounts of the solute can be added to a fixed volume of solvent until saturation is reached.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a synthesized or purified chemical compound.

References

- 1. This compound | Weber Lab [weberlab.net]

- 2. echemi.com [echemi.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Page loading... [guidechem.com]

- 5. 4-O-ACETYL-2,5-ANHYDRO-1,3-ISOPROPYLIDENE-D-GLUCITOL CAS#: 70128-28-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

The Elusive Role of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in Glycobiology: A Technical Overview of a Specialized Synthetic Intermediate

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate field of glycobiology, the synthesis of complex carbohydrates and their analogues is paramount for the development of novel therapeutics and research tools. Within the synthetic chemist's toolkit are numerous building blocks and intermediates, molecules crafted to facilitate the construction of larger, more complex structures. One such molecule, 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, is recognized as a specialized biochemical reagent. However, a comprehensive review of the scientific literature reveals its primary role as a synthetic intermediate rather than a biologically active agent with a defined role in cellular signaling or metabolic pathways.

This technical guide serves to consolidate the available information on this compound, addressing its chemical properties and probable applications for researchers, scientists, and drug development professionals. Due to the sparse specific data on its direct biological functions, this document will focus on its nature as a synthetic precursor, drawing context from the broader class of 2,5-anhydro-D-glucitol derivatives.

Chemical Identity and Properties

This compound is a structurally defined carbohydrate derivative. Its key features include a 2,5-anhydro-D-glucitol core, which is a bicyclic furanoid ring system. The hydroxyl groups at the 1 and 3 positions are protected by an isopropylidene group, a common strategy in carbohydrate chemistry to prevent unwanted reactions at these sites. Furthermore, the hydroxyl group at the 4-position is protected by an acetyl group. This leaves the C6 hydroxyl group as the primary site for further chemical modification.

| Property | Value | Source |

| CAS Number | 70128-28-8 | [1] |

| Molecular Formula | C₁₁H₁₈O₆ | [1] |

| Grade | Highly Purified | [1] |

| Storage Temperature | 4°C | [1] |

The Putative Role as a Synthetic Intermediate

The specific arrangement of protecting groups on the this compound scaffold strongly suggests its utility in multi-step organic synthesis. The isopropylidene and acetyl groups serve as temporary masks for reactive hydroxyl groups, allowing for selective chemical transformations at other positions of the molecule.

Derivatives of the core 2,5-anhydro-D-glucitol structure are known to be intermediates in the synthesis of various biologically active molecules. For instance, 2,5-anhydro-D-glucitol itself is an intermediate for the production of its phosphate derivatives.[3] Furthermore, related anhydro-sugar derivatives are pivotal in synthesizing analogues of naturally occurring glycosidase inhibitors.[2]

Potential Synthetic Workflow

The logical workflow for utilizing this compound in a synthetic pathway would involve a series of protection and deprotection steps to achieve a desired target molecule. A generalized workflow is depicted below.

Caption: Generalized synthetic pathway using the subject molecule.

Broader Context: 2,5-Anhydro-D-glucitol Derivatives in Glycobiology

While specific data on the title compound is lacking, the broader family of 2,5-anhydro-D-glucitol and its derivatives has documented biological relevance. Some derivatives have been investigated for their ability to modulate lymphocyte activation. Research has also explored the synthesis of polyhydroxylated pyrrolidine derivatives from carbohydrate precursors, which have shown dual activity as glycosidase inhibitors.[4] These studies underscore the potential of carbohydrate-based scaffolds in drug discovery.

Conclusion

This compound is a well-defined chemical entity available as a research reagent.[5][6] Based on its chemical structure featuring a strategic arrangement of protecting groups, its primary role in glycobiology is almost certainly that of a synthetic intermediate. It is a building block designed for the controlled, stepwise synthesis of more complex carbohydrate-containing molecules. The lack of published data on its direct biological activity or its use in specific, detailed synthetic protocols suggests it is a highly specialized reagent, potentially used in proprietary drug discovery programs or for the synthesis of niche research compounds.

Future research and publications may yet elucidate specific applications and biological contexts for this molecule. Until then, it remains a tool for the synthetic chemist, its potential locked within its carefully protected functional groups, awaiting deployment in the assembly of the next generation of glycobiology research tools and therapeutics.

References

The Strategic Utility of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol as a Chiral Precursor in Advanced Synthesis

For Immediate Release:

Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical and natural product synthesis, the strategic deployment of chiral building blocks is paramount for achieving stereochemical control. This technical guide delves into the synthesis, properties, and versatile applications of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a valuable chiral synthon derived from D-glucose. This document serves as a comprehensive resource for researchers, chemists, and professionals in drug development, providing detailed experimental protocols and highlighting its potential in constructing complex molecular architectures.

Core Properties and Synthesis

This compound is a stable, crystalline solid that serves as a key intermediate in glycobiology and stereoselective synthesis.[1][2] Its rigid bicyclic structure, conferred by the anhydro bridge and the isopropylidene protecting group, provides a well-defined stereochemical framework, making it an excellent starting material for the synthesis of a variety of chiral molecules.

The synthesis of this chiral building block originates from D-glucose, an abundant and inexpensive natural product. The synthetic pathway involves a series of protecting group manipulations and cyclization reactions to yield the desired 2,5-anhydro-D-glucitol core. The final acetylation step at the C-4 hydroxyl group furnishes the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70128-28-8 |

| Molecular Formula | C₁₁H₁₈O₆ |

| Molecular Weight | 246.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Experimental Protocols

A generalized experimental protocol for the preparation of this compound from a suitable precursor is outlined below.

Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol (Precursor)

A detailed procedure for the synthesis of the precursor can be found in the literature, often starting from D-mannitol or D-glucitol involving steps like isopropylidene protection and subsequent cyclization.

Acetylation of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

Materials:

-

2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (1.0 eq) in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1-1.5 eq) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Table 2: Representative Reaction Parameters and Yields

| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Typical Yield (%) |

| 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol | 1.0 | Pyridine/DCM | 18 | 85-95 |

| Acetic Anhydride | 1.2 |

Note: Yields are dependent on the purity of the starting material and reaction conditions.

Applications as a Chiral Building Block

The strategic placement of functional groups and the inherent chirality of this compound make it a versatile precursor for the synthesis of various complex molecules, including:

-

Carbohydrate-based Therapeutics: As a modified sugar, it can be incorporated into nucleoside analogues and other carbohydrate-based drugs with potential antiviral or anticancer activities.

-

Natural Product Synthesis: The chiral scaffold can be elaborated to construct key fragments of complex natural products.

-

Chiral Ligands: Derivatization of the hydroxyl groups can lead to the synthesis of novel chiral ligands for asymmetric catalysis.

The general workflow for utilizing this chiral building block in a synthetic campaign is depicted below.

Caption: Synthetic workflow utilizing the chiral building block.

Conclusion

This compound represents a valuable and underutilized chiral building block for the synthesis of complex, high-value molecules. Its derivation from D-glucose, coupled with its conformational rigidity and multiple functionalization points, provides a robust platform for the development of novel therapeutics and other advanced materials. This guide provides a foundational understanding and practical protocols to encourage its broader application in the scientific community. Further research into the diverse reactivity of this synthon is anticipated to unlock new avenues in stereoselective synthesis and drug discovery.

References

Technical Guide: Safety and Handling of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified personnel trained in laboratory procedures and does not constitute a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.

This guide provides an in-depth overview of the safety and handling protocols for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a biochemical reagent utilized in glycobiology research.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 70128-28-8[1][2] |

| Molecular Formula | C₁₁H₁₈O₆[1][2] |

| Molecular Weight | 246.257 g/mol [1] |

| Exact Mass | 246.11000 u[1] |

| Appearance | Data not available |

| Solubility | Data not available |

| Grade | Highly Purified[2] |

Safety and Handling

Adherence to proper safety and handling procedures is crucial when working with this compound. The following guidelines are based on available supplier information.

Handling Precautions

-

Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage Conditions

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

-

Storage Temperature: Recommended storage at 4°C.[2] Shipped at room temperature.[2]

Hazard Identification and First Aid

| Hazard | Precaution / First Aid |

| Eye Contact | Avoid contact with eyes.[1] If contact occurs, immediately flush with plenty of water for at least 15 minutes and seek medical attention. |

| Skin Contact | Avoid contact with skin.[1] If contact occurs, wash off with soap and plenty of water. |

| Inhalation | Avoid formation of dust and aerosols.[1] If inhaled, move the person into fresh air. If not breathing, give artificial respiration. |

| Ingestion | Do not ingest. If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. The following represents a generalized, plausible methodology based on standard organic chemistry techniques for similar carbohydrate derivatives.

Generalized Synthesis via Acetylation

This protocol outlines a potential method for the acetylation of the precursor, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

-

Dissolution: Dissolve the starting material, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol, in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be used if pyridine is not the solvent.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using standard chromatographic techniques.

-

Chromatography: Purify the crude this compound by flash column chromatography on silica gel.

-

Eluent System: A suitable eluent system would likely be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analysis

The identity and purity of the final compound can be confirmed by various analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometric analysis will confirm the molecular weight of the compound.

-

Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product, with visualization under a UV lamp if the compound is UV-active or by staining with a suitable agent like potassium permanganate.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows.

Caption: General Laboratory Safety Workflow for Handling Chemical Reagents.

Caption: Generalized Workflow for Synthesis and Purification.

References

Methodological & Application

Application Notes and Protocols for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a selectively protected carbohydrate derivative that serves as a valuable intermediate in synthetic carbohydrate chemistry and glycobiology research.[1] Its unique structural features, including the anhydro bridge, the isopropylidene protection at the 1 and 3 positions, and the acetyl group at the 4-position, make it a versatile building block for the synthesis of more complex molecules, such as modified nucleoside analogs with potential antiviral or anticancer activities. This document provides detailed protocols for the synthesis of its precursor and outlines potential applications, including its use as a starting material for the synthesis of enzyme inhibitors and probes for studying biological pathways.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 70128-28-8 | [2] |

| Molecular Formula | C₁₁H₁₈O₆ | [2] |

| Molecular Weight | 246.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |

| Storage | Store at 4°C for long-term stability. | [2] |

Synthesis Protocol

The synthesis of this compound is a two-step process starting from D-mannitol. The first step involves the formation of the precursor, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol, followed by selective acetylation at the 4-position.

Step 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

This protocol is adapted from a known procedure for the synthesis of the precursor.

Materials:

-

D-mannitol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for filtration

-

Silica gel for column chromatography

Procedure:

-

Acid-catalyzed cyclization of D-mannitol: In a round-bottom flask, dissolve D-mannitol in water and add a catalytic amount of concentrated sulfuric acid. Heat the mixture under reflux for several hours to induce intramolecular cyclization to form 2,5-anhydro-D-glucitol.

-

Isopropylidenation: After cooling the reaction mixture, neutralize the acid with sodium bicarbonate. Evaporate the water under reduced pressure. To the crude 2,5-anhydro-D-glucitol, add a large excess of acetone and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Neutralize the acid catalyst with sodium bicarbonate and filter the mixture. Evaporate the acetone. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Expected Yield: Approximately 30-40% from D-mannitol.

Step 2: Selective 4-O-Acetylation

This is a general procedure for selective acetylation of a secondary alcohol in the presence of other hydroxyl groups.

Materials:

-

2,5-anhydro-1,3-O-isopropylidene-D-glucitol

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in a mixture of pyridine and dichloromethane in a round-bottom flask.

-

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight, monitoring the progress by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Characterization Data:

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | Peaks corresponding to the isopropylidene group (singlets around δ 1.3-1.5 ppm), the acetyl group (singlet around δ 2.1 ppm), and the sugar backbone protons. |

| ¹³C NMR (CDCl₃) | Signals for the isopropylidene carbons, the acetyl carbonyl and methyl carbons, and the six carbons of the anhydroglucitol core. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight. |

Applications and Experimental Protocols

While specific biological activities of this compound are not extensively documented in publicly available literature, its structure suggests several potential applications in drug discovery and glycobiology. As a protected sugar derivative, it can serve as a key intermediate for synthesizing more complex molecules.

Application 1: Synthesis of Glycosidase Inhibitors

The anhydro-sugar scaffold can mimic the transition state of glycosidase-catalyzed reactions. Modification of the free hydroxyl group at the 6-position can lead to the development of potent and selective glycosidase inhibitors, which are of interest for the treatment of diabetes, viral infections, and cancer.

Experimental Workflow for Synthesis of a Glycosidase Inhibitor Candidate:

Caption: Synthetic workflow for a potential glycosidase inhibitor.

Protocol: Deacetylation to expose the 4-hydroxyl group

A common subsequent reaction would be the removal of the acetyl group to allow for further chemical modification at this position.

Materials:

-

This compound

-

Sodium methoxide (catalytic amount)

-

Methanol (anhydrous)

-

Amberlite IR120 H⁺ resin

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the acetylated compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction by adding Amberlite IR120 H⁺ resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Evaporate the solvent under reduced pressure to obtain the deacetylated product.

Application 2: Development of Probes for Metabolic Labeling

Acetylated monosaccharides are often used as metabolic probes to study glycan biosynthesis in living cells. The acetyl groups enhance cell permeability, and once inside the cell, they are removed by cellular esterases. This compound could be further modified, for example, by introducing a reporter tag (e.g., a fluorophore or a biotin moiety) at the 6-position, to create a probe for studying specific cellular processes.

Logical Relationship for Probe Development:

Caption: Development and application of a metabolic probe.

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical used.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions. The user assumes all responsibility for the safe handling and use of the materials and methods described.

References

Application Notes and Protocols: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol being directly employed in glycosylation reactions. The following application notes and protocols are based on the general principles of carbohydrate chemistry and its potential application as a glycosyl acceptor, inferred from its chemical structure. The provided protocols are hypothetical and should be adapted and optimized based on experimental results.

Introduction

This compound is a protected derivative of 2,5-anhydro-D-glucitol. The 2,5-anhydro scaffold represents a conformationally constrained furanoid ring system. Such rigid structures are valuable in medicinal chemistry and glycobiology for the synthesis of enzyme inhibitors and carbohydrate-based therapeutics. The protecting groups (acetyl and isopropylidene) on this molecule serve to mask specific hydroxyl groups, allowing for regioselective reactions on the remaining unprotected hydroxyls. While direct applications in glycosylation are not documented, its structure suggests a primary role as a glycosyl acceptor at the C-6 position.

Potential Application as a Glycosyl Acceptor

The key structural feature of this compound relevant to glycosylation is the presence of a primary hydroxyl group at the C-6 position, assuming the acetyl group at C-4 is stable under the reaction conditions or is strategically removed. If the acetyl group is labile, both C-4 and C-6 hydroxyls could potentially act as nucleophiles. However, the primary C-6 hydroxyl is generally more reactive than the secondary C-4 hydroxyl, which would favor regioselective glycosylation at the C-6 position.

This molecule could be valuable for the synthesis of disaccharides or other glycoconjugates where a 2,5-anhydro-D-glucitol moiety is desired for its conformational rigidity or biological activity.

Hypothetical Experimental Protocol: Glycosylation of this compound

This protocol describes a general procedure for the glycosylation of the title compound (as a glycosyl acceptor) with a generic glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

Materials:

-

This compound (Glycosyl Acceptor)

-

Activated Glycosyl Donor (e.g., Acetobromo-α-D-glucose)

-

Anhydrous Dichloromethane (DCM)

-

Molecular Sieves (4 Å), activated

-

Silver trifluoromethanesulfonate (AgOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter

-

Triethylamine (for quenching)

-

Methanol (for quenching)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Reactants:

-

Dry this compound under high vacuum for several hours before use.

-

Prepare a solution of the glycosyl acceptor (1.2 equivalents) and the activated glycosyl donor (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add freshly activated 4 Å molecular sieves to the reaction mixture and stir for 30 minutes at room temperature.

-

-

Glycosylation Reaction:

-

Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C, depending on the reactivity of the donor and acceptor).

-

Dissolve the promoter (e.g., AgOTf, 1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Quenching and Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or methanol.

-

Allow the mixture to warm to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the molecular sieves and any solid byproducts.

-

Wash the celite pad with DCM and combine the filtrates.

-

Wash the combined organic phase with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired glycosylated product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

-

Data Presentation

As no experimental data for glycosylation reactions involving this compound could be found, a table of quantitative data cannot be provided. For a hypothetical reaction, the following parameters would be tabulated:

| Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |

| Example Donor | Example Promoter | Example Solvent | Example Temp. | Example Time | N/A | N/A |

Visualization of a Hypothetical Glycosylation Workflow

The following diagram illustrates the general workflow for the proposed glycosylation reaction.

Caption: General workflow for a hypothetical glycosylation reaction.

Signaling Pathways

As this molecule is a synthetic building block, there are no known direct signaling pathways in which it is involved. Its potential biological activity would be conferred upon its incorporation into a larger bioactive molecule.

Conclusion

This compound holds potential as a specialized building block in carbohydrate synthesis, particularly as a glycosyl acceptor to introduce a rigid 2,5-anhydro-D-glucitol moiety into target molecules. The lack of specific literature precedents for its use in glycosylation reactions suggests that this is an underexplored area of research. The provided hypothetical protocol and workflow offer a starting point for researchers interested in exploring the utility of this compound in the synthesis of novel glycoconjugates. All experimental work should be approached with careful planning and optimization of reaction conditions.

Application Notes and Protocols: Synthesis of Glycosidase Inhibitors from 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a potential glycosidase inhibitor, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), starting from 4-O-acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. Additionally, it includes protocols for the biological evaluation of the synthesized compound as an α-glucosidase inhibitor.

Introduction

Glycosidase inhibitors are a class of compounds that interfere with the action of glycosidase enzymes, which are involved in the breakdown of carbohydrates. These inhibitors have significant therapeutic potential, particularly in the management of type 2 diabetes and other metabolic disorders. Iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are a prominent class of glycosidase inhibitors. This application note details a synthetic pathway to produce the iminosugar 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) from a readily available protected anhydro-D-glucitol derivative.

Synthetic Pathway Overview

The synthesis of 2,5-dideoxy-2,5-imino-D-glucitol from this compound is a multi-step process that involves initial deprotection, followed by selective functionalization to introduce a nitrogen-containing group, and subsequent cyclization to form the pyrrolidine ring of the iminosugar.

Experimental Protocols

Part 1: Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

Step 1: Deprotection of this compound

This step involves the removal of the acetyl and isopropylidene protecting groups to yield 2,5-anhydro-D-glucitol.

-

Materials:

-

This compound

-

1 M Aqueous Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Protocol:

-

Dissolve this compound in methanol.

-

Add 1 M aqueous HCl and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure 2,5-anhydro-D-glucitol.

-

Step 2: Selective Tosylation of 2,5-Anhydro-D-glucitol

This step selectively protects the primary hydroxyl groups at C-1 and C-6 with a tosyl group.

-

Materials:

-

2,5-Anhydro-D-glucitol

-

Pyridine

-

Tosyl Chloride (TsCl)

-

Dichloromethane (DCM)

-

Ice bath

-

-

Protocol:

-

Dissolve 2,5-anhydro-D-glucitol in pyridine and cool the solution in an ice bath.

-

Add tosyl chloride portion-wise with stirring, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding ice-water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography to yield 1,6-di-O-tosyl-2,5-anhydro-D-glucitol.

-

Step 3: Azidation of 1,6-di-O-Tosyl-2,5-anhydro-D-glucitol

This step introduces an azide group at the C-5 position with inversion of stereochemistry.

-

Materials:

-

1,6-di-O-Tosyl-2,5-anhydro-D-glucitol

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Protocol:

-

Dissolve the di-tosylated compound in DMF.

-

Add sodium azide and heat the mixture with stirring. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to give the crude azide derivative.

-

Purify by column chromatography.

-

Step 4: Reduction and Cyclization to 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

This final step involves the reduction of the azide to an amine, which then undergoes intramolecular cyclization to form the iminosugar.[1]

-

Materials:

-

5-Azido-5-deoxy-1,6-di-O-tosyl-2,5-anhydro-L-iditol

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrogen (H₂) gas supply (e.g., Parr apparatus)

-

-

Protocol:

-

Dissolve the azide derivative in a mixture of methanol and water.

-

Add 10% Pd/C catalyst to the solution.

-

Place the reaction mixture in a Parr apparatus and subject it to a hydrogen atmosphere (e.g., 4 bar) for 24 hours.[1]

-

After the reaction is complete, carefully filter the mixture through celite to remove the catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol (DGDP).[1]

-

Part 2: α-Glucosidase Inhibition Assay

This protocol is adapted from general guidelines for digestive enzyme inhibition assays and is designed for a 96-well plate format.

-

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Synthesized 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) (test compound)

-

Acarbose (positive control inhibitor)

-

100 mM Sodium phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na₂CO₃) (stop solution)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

-

-

Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a stock solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

-

Inhibitor Solutions: Prepare a stock solution of DGDP in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Acarbose solutions should be prepared similarly.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well.

-

Add 10 µL of the test compound (DGDP) or positive control (Acarbose) at various concentrations. For the negative control, add buffer with DMSO.

-

Add 20 µL of the α-glucosidase solution to each well.

-

Gently mix and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

-

Data Analysis: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 Where:

-

Abs_sample: Absorbance of the well with the inhibitor.

-

Abs_control: Absorbance of the well without the inhibitor (negative control).

-

Abs_blank: Absorbance of the well without the enzyme.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

| Step | Product | Starting Material | Yield (%) |

| 1 | 2,5-Anhydro-D-glucitol | This compound | 85 |

| 2 | 1,6-di-O-Tosyl-2,5-anhydro-D-glucitol | 2,5-Anhydro-D-glucitol | 70 |

| 3 | 5-Azido-5-deoxy-1,6-di-O-tosyl-2,5-anhydro-L-iditol | 1,6-di-O-Tosyl-2,5-anhydro-D-glucitol | 75 |

| 4 | 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) | 5-Azido-5-deoxy-1,6-di-O-tosyl-2,5-anhydro-L-iditol | 90 |

| Overall | 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) | This compound | 42.5 |

Table 2: Hypothetical Inhibition of α-Glucosidase by DGDP and Acarbose (Positive Control)

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| DGDP | 10 | 15.2 | |

| 50 | 48.5 | 51.5 | |

| 100 | 75.8 | ||

| 250 | 92.1 | ||

| Acarbose | 100 | 20.3 | |

| 500 | 45.1 | 550.2 | |

| 1000 | 68.9 | ||

| 2000 | 85.4 |

Visualization of Mechanism

The synthesized iminosugar, DGDP, is expected to act as a competitive inhibitor of α-glucosidase. It mimics the structure of the natural carbohydrate substrate and binds to the active site of the enzyme, thereby preventing the breakdown of dietary carbohydrates.

References

Application Notes and Protocols for the NMR Analysis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a selectively protected carbohydrate derivative that serves as a versatile building block in synthetic carbohydrate chemistry and drug development. Its unique structural features, including the anhydro bridge and the isopropylidene and acetyl protecting groups, allow for regioselective modifications, making it a valuable precursor for the synthesis of complex carbohydrate-based molecules and potential therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of carbohydrate derivatives. This application note provides detailed protocols for a common reaction of this compound – a deacetylation reaction – and the subsequent NMR analysis of the resulting product. The presented data and workflows are intended to guide researchers in monitoring reaction progress, identifying products, and characterizing their chemical structures.

Reaction Scheme: Deacetylation

A common and straightforward reaction involving this compound is the removal of the acetyl protecting group to yield 2,5-anhydro-1,3-O-isopropylidene-D-glucitol. This is typically achieved through a Zemplén deacetylation, a mild and efficient method using a catalytic amount of sodium methoxide in methanol.

Caption: Deacetylation of the starting material.

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the removal of the acetyl group from the C-4 position.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution (e.g., 25 wt. % in methanol or freshly prepared from sodium metal and anhydrous methanol)

-

Dowex® 50WX8 hydrogen form resin (or other acidic resin)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Appropriate solvent system for TLC (e.g., Ethyl Acetate/Hexane mixture)

-

Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting material.

-

Once the reaction is complete (typically within 1-2 hours), neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral (check with pH paper).

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: NMR Sample Preparation

Materials:

-